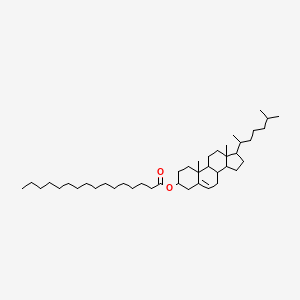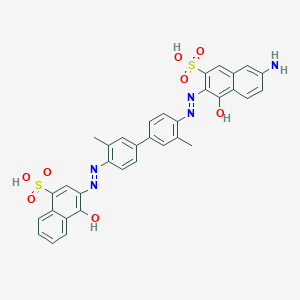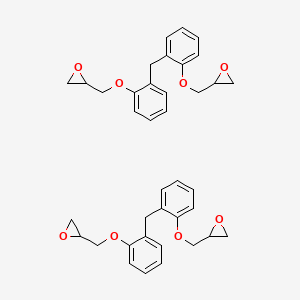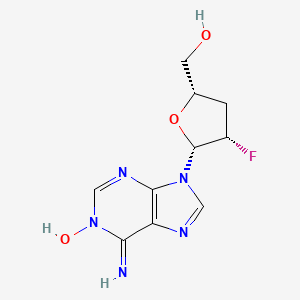
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic effects, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” typically involves multiple steps, including the protection of functional groups, glycosylation, and oxidation. The starting materials are usually commercially available nucleosides or their derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow chemistry to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying nucleoside analogs’ reactivity and stability.
Biology
In biological research, the compound can be used to study nucleic acid interactions, enzyme activities, and cellular uptake mechanisms. It may also be employed in developing new diagnostic tools or therapeutic agents.
Medicine
In medicine, nucleoside analogs like this compound are often investigated for their potential antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation by incorporating into nucleic acids and disrupting their function.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, diagnostic reagents, or other specialized chemicals.
Wirkmechanismus
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids, leading to chain termination or faulty replication. This can inhibit viral replication or induce apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the compound’s structure and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Purin-6-amine, 9-(2,3-dideoxy-beta-D-threo-pentofuranosyl)-: A similar nucleoside analog without the fluorine substitution.
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-arabino-pentofuranosyl)-: Another analog with a different sugar moiety.
Uniqueness
The presence of the fluorine atom in “9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” can significantly alter its chemical and biological properties. Fluorine substitution often enhances the compound’s stability, bioavailability, and binding affinity to target molecules, making it a unique and potentially more effective therapeutic agent.
Eigenschaften
CAS-Nummer |
132723-00-3 |
|---|---|
Molekularformel |
C10H12FN5O3 |
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
[(2S,4S,5R)-4-fluoro-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O3/c11-6-1-5(2-17)19-10(6)15-3-13-7-8(12)16(18)4-14-9(7)15/h3-6,10,12,17-18H,1-2H2/t5-,6-,10+/m0/s1 |
InChI-Schlüssel |
PTEMTCLIAPVSOS-JFWOZONXSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN(C3=N)O)CO |
Kanonische SMILES |
C1C(OC(C1F)N2C=NC3=C2N=CN(C3=N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
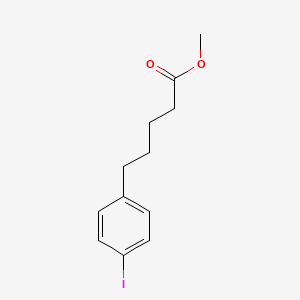
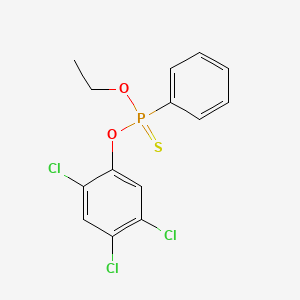
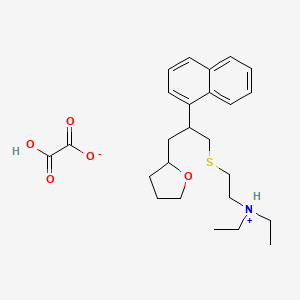
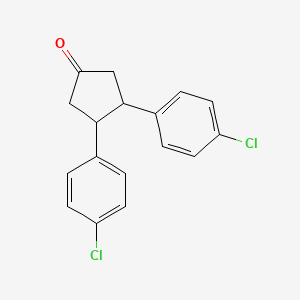


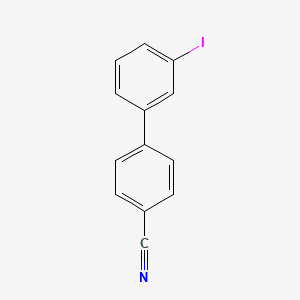
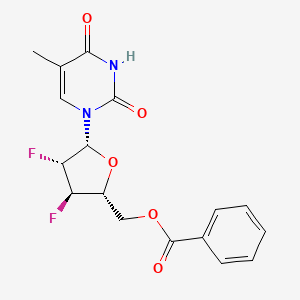
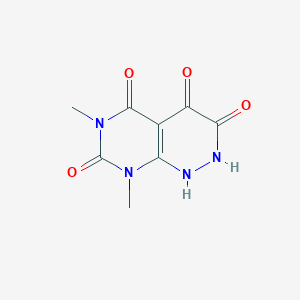
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
